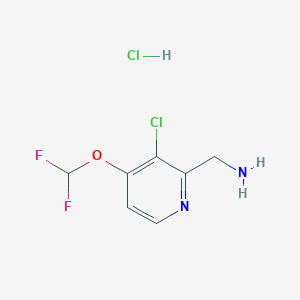

(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

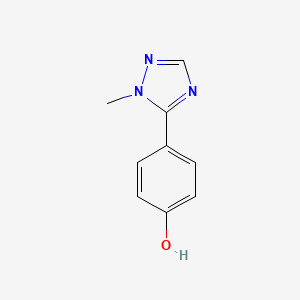

説明

“(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2231674-65-8 . It has a molecular weight of 245.06 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C7H7ClF2N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C7H7ClF2N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H . This indicates that the compound contains elements such as Chlorine (Cl), Fluorine (F), Nitrogen (N), and Oxygen (O).Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity

The research by Basu et al. (2014) explores Iron(III) complexes with ligands that include phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes displayed remarkable photocytotoxicity in red light and interacted with DNA, suggesting potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

Schiff Bases for Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which demonstrated anticonvulsant activity. Their research may indicate potential medicinal applications in seizure disorders (Pandey & Srivastava, 2011).

Diiron(III) Complexes in Methane Monooxygenases

Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes involving bis(pyridin-2-ylmethyl)amine ligands. These complexes were effective catalysts for hydroxylation of alkanes, providing insights into the functional modeling of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

Photo-induced Oxidation in Fe(II) Complexes

Draksharapu et al. (2012) investigated the photochemistry of Fe(II) complexes with ligands including 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine. These studies enhance understanding of photo-induced reactions in metal complexes, potentially applicable in photodynamic therapies (Draksharapu et al., 2012).

Ligand Exchange in Fe(II) Complexes

Another study by Draksharapu et al. (2012) detailed ligand exchange in Fe(II) complexes, with applications in understanding metal-ligand interactions crucial in medicinal chemistry and enzyme modeling (Draksharapu et al., 2012).

Antiosteoclast Activity of Boronates

Reddy et al. (2012) synthesized a family of boronates using piperidin-2-yl-methanamine, which displayed significant antiosteoclast and osteoblast activity. This research opens avenues for potential therapeutic applications in bone-related disorders (Reddy et al., 2012).

Iron(III) Complexes for Photocytotoxicity

Basu et al. (2015) synthesized Iron(III) complexes with Schiff bases derived from dipicolylamines, showing significant photocytotoxicity in cancer cells. These findings are relevant for developing photoactive drugs in cancer therapy (Basu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXXXSXPODAWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)

![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)

![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)

![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)